molecular formula C6H13NO2 B8342143 N-alpha-ethoxyethyl-acetamide

N-alpha-ethoxyethyl-acetamide

Cat. No. B8342143
M. Wt: 131.17 g/mol
InChI Key: VNVZKKJQVMBZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04322271

Procedure details

37.8 g (0.3 mole) of dimethyl sulfate and 26.2 g (0.2 mole) of N-α-ethoxyethyl-acetamide are simultaneously added dropwise to 100 ml of 50% strength sodium hydroxide solution at 10°-15° C., while stirring intensively. The mixture is subsequently stirred for 3 hours, residual dimethyl sulfate is decomposed by adding concentrated ammonia, the phases are separated in a separating funnel, the aqueous layer is extracted several times with toluene and, after stripping off the solvent, the residue is distilled in vacuo. 26.1 g (90% of theory) of N-α-ethoxyethyl-N-methylacetamide of boiling point24 90°-94° C. are obtained.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[CH2:8]([O:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])[CH3:9].[OH-].[Na+].N>>[CH2:8]([O:10][CH2:11][CH2:12][N:13]([CH3:5])[C:14](=[O:16])[CH3:15])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C)OCCNC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
while stirring intensively
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the phases are separated in a separating funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted several times with toluene
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.